6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
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Overview
Description
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a chemical compound with the CAS Number: 303145-69-9. It has a molecular weight of 260.69 . This compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . A bibliographic study summarizing the pharmacological importance of the triazolo[1,5-a]pyrimidine ring, the different synthesis routes of these derivatives as well as their reactivity was reported .
Molecular Structure Analysis
The Inchi Code for 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is 1S/C11H9ClN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17) . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines have been studied in various contexts . For example, Lewis acids catalyzed a three-component coupling reaction for various pyrimidine derivatives synthesis .
Scientific Research Applications
Synthesis and Structural Analysis
- Research has shown the successful synthesis of various [1,2,4]triazolo[1,5-c]pyrimidine derivatives, including those with chlorophenyl groups, through reactions involving a range of reagents. These derivatives are known for their antimicrobial properties (El-Agrody et al., 2001).
- Synthesis of indeno[2',1': 5,6] pyrido[2,3- d ][1,2,4]triazolo[4,3- a ]pyrimidines has been achieved, highlighting the structural versatility and potential for chemical diversification in these compounds (Hassan, 2006).
- Studies have focused on the synthesis of [1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, demonstrating their potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).
- The crystal structure of these derivatives has been determined, showing planar molecular structures stabilized by hydrogen bonds, which is crucial for understanding their chemical behavior and interactions (Velavan et al., 1997).
Chemical Properties and Reactivity
- Research on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines has revealed their susceptibility to ring isomerization and their utility as synthetic intermediates due to the presence of halogen functionalities (Tang et al., 2014).
- A method for selectively removing chlorine from certain positions on the [1,2,4]triazolo[1,5-α]-pyrimidine ring has been developed, allowing for the construction of various substitution patterns, crucial in the synthesis of related herbicides (Monte et al., 1999).
Applications in Medicinal Chemistry
- The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are significant in medicinal chemistry, exhibiting a range of biological activities like antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).
- Certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown potential as antiasthma agents, discovered through the human basophil histamine release assay (Medwid et al., 1990).
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and potentially inducing apoptosis within cells .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
The nature of the substituent at the 2-position significantly influences the anti-proliferative activity against MCF-7, with better results for derivatives bearing aryl moieties containing larger and lipophilic functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other chemical groups.
Properties
IUPAC Name |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBHJNXJCRGLDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=NC(=N3)N)N=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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